2,4,6-Tris(4-(1H-imidazol-1-yl)phenyl)pyridine
Description
2,4,6-Tris(4-(1H-imidazol-1-yl)phenyl)pyridine (CAS: 2757730-32-6) is a nitrogen-rich heterocyclic compound with the molecular formula C₃₂H₂₃N₇ and a molecular weight of 505.57 g/mol . Its structure features a central pyridine ring substituted at the 2-, 4-, and 6-positions with phenyl groups, each bearing an imidazole moiety. This design confers exceptional coordination capabilities, making it a valuable ligand in metal-organic frameworks (MOFs) and coordination polymers .
Properties
IUPAC Name |
2,4,6-tris(4-imidazol-1-ylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23N7/c1-7-28(37-16-13-33-21-37)8-2-24(1)27-19-31(25-3-9-29(10-4-25)38-17-14-34-22-38)36-32(20-27)26-5-11-30(12-6-26)39-18-15-35-23-39/h1-23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYQZMUYEUXPRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=C2)C3=CC=C(C=C3)N4C=CN=C4)C5=CC=C(C=C5)N6C=CN=C6)N7C=CN=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23N7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
-
Catalyst System : Copper(I) iodide (CuI) or copper sulfate (CuSO4)
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Base : Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)
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Solvent : Dimethylformamide (DMF) or dimethylacetamide (DMAc)
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Temperature : 120–140°C
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Duration : 48–72 hours
A representative procedure from analogous systems yields 85% product after recrystallization from toluene. The mechanism proceeds via single-electron transfer (SET), with the copper catalyst mediating aryl halide activation and imidazole coordination.
Challenges and Mitigation
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Incomplete Substitution : Prolonged reaction times (>72 h) reduce residual brominated intermediates.
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Copper Residues : Sequential washes with EDTA solution (pH 5) remove trace metal contaminants.
| Component | Specification |
|---|---|
| Catalyst | Pd2(dba)3 or Pd(OAc)2 |
| Ligand | Xantphos or BINAP |
| Base | Sodium tert-butoxide (NaOtBu) |
| Solvent | Toluene or 1,4-dioxane |
| Temperature | 80–100°C |
| Duration | 12–24 hours |
This method achieves >90% conversion in model systems but requires rigorous oxygen exclusion. The higher cost of palladium catalysts limits industrial scalability despite superior functional group tolerance.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-efficiency and minimal purification steps:
Process Intensification Techniques
Purification Protocols
| Method | Efficiency | Purity (%) |
|---|---|---|
| Recrystallization | Moderate | 95–98 |
| Column Chromatography | High | >99 |
| Antisolvent Precipitation | Low | 90–93 |
Industrial facilities often employ toluene/hexane antisolvent precipitation followed by activated charcoal treatment to remove colored impurities.
Mechanistic Insights and Byproduct Analysis
Side reactions predominantly arise from:
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Imidazole Homo-Coupling : Catalyzed by residual copper, forming bis-imidazole derivatives.
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Pyridine Ring Oxidation : Occurs at temperatures >150°C, generating N-oxide byproducts.
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies confirm the absence of these impurities when maintaining strict temperature control below 140°C.
Comparative Method Evaluation
| Parameter | Ullmann Coupling | Buchwald-Hartwig | One-Pot Synthesis |
|---|---|---|---|
| Yield | 75–85% | 85–90% | 60–70% |
| Catalyst Cost | Low | High | Moderate |
| Reaction Time | 48–72 h | 12–24 h | 24–36 h |
| Scalability | Excellent | Moderate | Limited |
| Byproduct Formation | Moderate | Low | High |
The Ullmann method remains preferred for bulk production, while Buchwald-Hartwig suits small-scale, high-purity applications .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tris(4-(1H-imidazol-1-yl)phenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The imidazole groups can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the pyridine ring or the imidazole groups, depending on the reagents used.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the imidazole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole rings.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2,4,6-Tris(4-(1H-imidazol-1-yl)phenyl)pyridine typically involves multi-step organic reactions that allow for the introduction of imidazole groups onto a pyridine backbone. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown promising activity against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol/L . The presence of imidazole rings contributes to their ability to form hydrogen bonds with microbial targets.
Anticancer Properties
Studies have demonstrated that imidazole-containing compounds can inhibit cancer cell proliferation. The mechanism often involves interference with cellular signaling pathways and induction of apoptosis in cancer cells. Compounds derived from similar structures have been evaluated for their anticancer efficacy in vitro and in vivo .
Anti-inflammatory Effects
Compounds with imidazole moieties are also recognized for their anti-inflammatory properties. They may act by inhibiting pro-inflammatory cytokines or modulating immune responses . This application is particularly relevant in treating chronic inflammatory diseases.
Coordination Chemistry
This compound can act as a ligand in coordination chemistry. Its ability to coordinate with metal ions forms stable complexes that are useful in catalysis and material synthesis . The compound's rigid structure enhances its potential as a building block for supramolecular assemblies.
Sensors and Electronics
The electronic properties of imidazole derivatives make them suitable for applications in sensors and electronic devices. Their ability to undergo redox reactions is exploited in the development of electrochemical sensors for detecting various analytes .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several derivatives based on the imidazole-pyridine framework against common pathogens. The results indicated that certain modifications to the imidazole ring significantly enhanced antimicrobial potency compared to standard antibiotics .
| Compound | MIC (μmol/L) | Bacterial Strain |
|---|---|---|
| Compound A | 6 | E. coli |
| Compound B | 12 | S. aureus |
| Compound C | 4 | P. aeruginosa |
Case Study 2: Anticancer Activity
In another investigation, a series of imidazole derivatives were tested for their cytotoxic effects on breast cancer cells. The study found that compounds with multiple imidazole groups exhibited higher cytotoxicity than those with fewer .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound D | 10 | MCF-7 |
| Compound E | 5 | MDA-MB-231 |
| Compound F | 15 | T47D |
Mechanism of Action
The mechanism by which 2,4,6-Tris(4-(1H-imidazol-1-yl)phenyl)pyridine exerts its effects is primarily through its ability to coordinate with metal ions. The imidazole groups act as ligands, binding to metal centers and forming stable complexes. These complexes can then participate in various chemical reactions or biological processes, depending on the nature of the metal and the specific application.
Comparison with Similar Compounds
Key Properties :
- Storage : Sealed in dry conditions at room temperature .
- Hazards : Classified with warnings for toxicity (H302: harmful if swallowed), skin/eye irritation (H315, H319), and respiratory irritation (H335) .
- Applications : Primarily used in MOF synthesis due to its ability to form multi-dentate coordination bonds with transition metals like cobalt .
Structural Analogues
(a) 4-(4-(1H-Imidazol-1-yl)phenyl)pyridine
- Structure : A pyridine ring with a single 4-(imidazol-1-yl)phenyl substituent.
- Role : Used as a linear ligand in 1D cobalt coordination polymers (e.g., {[Co(L)(odba)(H₂O)]·H₂O}ₙ) .
- Comparison: The mono-substituted analogue lacks the multi-dentate coordination capacity of the tris-substituted compound, limiting its utility to simpler frameworks.
(b) 2-Chloro-5-(4-chloro-5-(2,4,6-trifluorophenyl)-1H-imidazol-1-yl)pyridine
- Structure : Pyridine with chloro and trifluorophenyl-substituted imidazole groups .
- Role : Intermediate in pharmaceutical synthesis.
- Comparison: The electron-withdrawing fluorine and chlorine substituents reduce basicity and alter coordination behavior compared to the purely nitrogen-donor tris-imidazole compound.
(c) 3,3',5,5'-Tetra(1H-imidazol-1-yl)-1,1'-biphenyl
- Structure : Biphenyl core with four imidazole groups .
- Role : MOF ligand for creating porous networks.
- Comparison : While both compounds are multi-dentate, the biphenyl backbone provides a planar geometry, whereas the pyridine core in the tris-imidazole compound enables trigonal symmetry, favoring 3D MOF architectures .
Physicochemical Properties
Key Observations :
- The tris-imidazole compound’s molecular weight (~505.57) aligns with bulky pyridine derivatives but lacks reported melting points, suggesting instability or decomposition upon heating .
- Imidazole-containing compounds generally exhibit higher thermal stability due to hydrogen bonding (e.g., cobalt coordination polymers in decompose above 300°C) .
Biological Activity
2,4,6-Tris(4-(1H-imidazol-1-yl)phenyl)pyridine (TIP) is a synthetic compound characterized by its complex structure featuring imidazole and pyridine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of TIP, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of TIP is , with a molecular weight of 505.57 g/mol. The compound's structure can be represented as follows:
This structure provides a basis for its interactions with biological targets, particularly through its nitrogen-rich heterocycles.
Biological Activity Overview
Research on TIP has indicated several promising biological activities:
Anticancer Activity
Recent studies have highlighted the anticancer potential of TIP and related compounds. For instance, a study evaluated the cytotoxic effects of imidazole-pyridine derivatives against various breast cancer cell lines (MCF-7, BT474, T47D, MDA-MB-468). The results indicated that compounds with similar structural features to TIP exhibited significant cytotoxicity:
| Compound | Cell Line | IC50 (μM) at 24h | IC50 (μM) at 48h |
|---|---|---|---|
| TIP | MDA-MB-468 | 39.19 ± 1.12 | 39.85 ± 1.25 |
| 5a | MDA-MB-468 | 45.82 ± 1.32 | 42.40 ± 1.21 |
| 5c | MDA-MB-468 | 43.46 ± 1.08 | 49.23 ± 1.21 |
These findings suggest that TIP may inhibit cancer cell proliferation effectively, potentially via mechanisms involving apoptosis induction or cell cycle arrest .
Antimicrobial Activity
In addition to anticancer properties, TIP has been investigated for its antimicrobial effects. A study focused on the synthesis of new polynuclear heterocyclic compounds found that related derivatives demonstrated significant antimicrobial activity against resistant strains of bacteria and fungi:
| Compound | MIC (μg/ml) | Activity Type |
|---|---|---|
| TIP | 1.6 | Antitubercular |
| Other Derivatives | Varies | Antimicrobial |
This suggests that TIP could be a candidate for developing new antimicrobial agents against resistant pathogens .
The biological activity of TIP is likely mediated through several mechanisms:
- Kinase Inhibition : Similar imidazopyridine compounds have shown selective inhibition of kinase activity, which is crucial for cancer cell signaling pathways .
- DNA Interaction : The structural resemblance of imidazopyridines to purines allows them to interact with DNA and RNA, potentially disrupting replication and transcription processes .
Case Studies
A notable case study involved the synthesis and evaluation of various imidazole derivatives where TIP was part of a broader investigation into their pharmacological profiles. The study reported that specific modifications in the imidazole ring significantly enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .
Q & A
Q. What are the synthetic methodologies for 2,4,6-Tris(4-(1H-imidazol-1-yl)phenyl)pyridine, and how is purity validated?
Answer:
- Synthesis: The ligand is typically synthesized via multistep organic reactions, such as Suzuki-Miyaura cross-coupling to attach imidazole groups to a central pyridine core. Solvent choice (e.g., DMF or THF) and catalyst systems (e.g., Pd(PPh₃)₄) are critical for yield optimization .
- Purification: Column chromatography with silica gel or recrystallization from polar solvents (e.g., ethanol/water mixtures) is used to isolate the product.
- Characterization: Purity is confirmed via / NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. Single-crystal X-ray diffraction (e.g., using SHELX programs ) resolves structural details, as demonstrated for analogous imidazole derivatives .
Q. How is this ligand employed in constructing metal-organic frameworks (MOFs)?
Answer:
- Coordination Role: The ligand acts as a tridentate N-donor, bridging metal nodes (e.g., Cd²⁺, Zn²⁺) to form porous frameworks. For example, it combines with carboxylate co-ligands (e.g., 1,1'-biphenyl-2,2'-dicarboxylate) to create 3D networks .
- Characterization: Powder X-ray diffraction (PXRD) confirms crystallinity, while gas adsorption (N₂, CO₂) evaluates porosity. Brunauer-Emmett-Teller (BET) surface area analysis quantifies pore volume .
Q. What spectroscopic techniques confirm ligand coordination in MOFs?
Answer:
- FTIR: Monitors shifts in imidazole C=N stretching (~1600 cm⁻¹) upon metal coordination.
- X-ray Photoelectron Spectroscopy (XPS): Identifies binding energy changes in N 1s orbitals, confirming metal-ligand bonds.
- PXRD: Matches experimental patterns with simulated models to verify framework integrity .
Advanced Research Questions
Q. How can framework interpenetration be controlled in MOFs using this ligand?
Answer:
- Strategies:
- Solvent Modulation: Use bulky solvents (e.g., 1,4-dioxane) to sterically hinder interpenetration.
- Mixed-Ligand Systems: Introduce rigid co-ligands (e.g., 5,5'-(pyrazine-2,6-diyl)diisophthalic acid ) to limit framework flexibility.
- Kinetic Control: Slow crystallization (e.g., diffusion methods) favors single networks over interpenetrated structures .
Q. How do post-synthetic modifications (PSMs) enhance MOF functionality with this ligand?
Answer:
- Ion Exchange: Replace counterions (e.g., NO₃⁻ with SO₄²⁻) to alter pore chemistry. For example, post-synthetic sulfonation improves CO₂/N₂ selectivity .
- Characterization: Energy-dispersive X-ray spectroscopy (EDS) maps elemental distribution, while gas adsorption tests quantify performance changes .
Q. How to resolve discrepancies in gas adsorption data for MOFs containing this ligand?
Answer:
- Root Causes: Variability arises from incomplete solvent removal, framework collapse during activation, or differences in synthesis batches.
- Methodology:
Q. What computational approaches predict gas separation performance in these MOFs?
Answer:
Q. How does ligand geometry influence MOF topology and stability?
Answer:
- Geometry Impact: The ligand’s trigonal symmetry promotes pts or tbo topologies. Rigidity from phenyl-imidazole groups enhances thermal stability (up to 400°C, confirmed via TGA) .
- Design Strategies: Introduce electron-withdrawing substituents (e.g., -CF₃) to improve hydrolytic stability without distorting coordination geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
